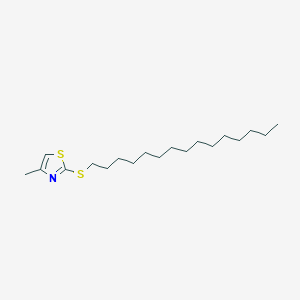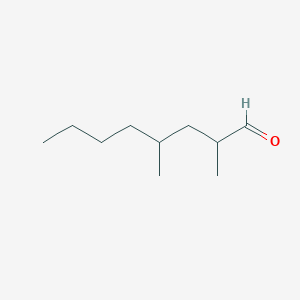![molecular formula C30H41NO6 B14387797 Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate CAS No. 89882-73-5](/img/structure/B14387797.png)
Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl chain, a benzoate group, and a nitrobenzoyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate typically involves the esterification of 3-hydroxybenzoic acid with hexadecanol in the presence of an acid catalyst. The reaction is followed by the introduction of the nitrobenzoyl group through a nucleophilic substitution reaction. The overall process can be summarized as follows:
Esterification: 3-hydroxybenzoic acid reacts with hexadecanol in the presence of an acid catalyst (e.g., sulfuric acid) to form hexadecyl 3-hydroxybenzoate.
Nucleophilic Substitution: Hexadecyl 3-hydroxybenzoate reacts with 4-nitrobenzoyl chloride in the presence of a base (e.g., pyridine) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to achieve high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas in the presence of a palladium catalyst.
Reduction: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Hexadecyl 3-[(4-aminobenzoyl)oxy]benzoate.
Reduction: 3-hydroxybenzoic acid and hexadecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Medicine: Studied for its potential anti-inflammatory and antimicrobial properties.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate involves its interaction with biological membranes due to its amphiphilic nature. The compound can insert into lipid bilayers, altering membrane fluidity and permeability. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Hexadecyl benzoate: Lacks the nitrobenzoyl group, making it less reactive.
Hexadecyl 4-nitrobenzoate: Similar structure but lacks the additional benzoate group.
Hexadecyl 3-hydroxybenzoate: Precursor in the synthesis of Hexadecyl 3-[(4-nitrobenzoyl)oxy]benzoate.
Uniqueness
This compound is unique due to the presence of both a nitrobenzoyl group and a benzoate group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications.
Propiedades
Número CAS |
89882-73-5 |
|---|---|
Fórmula molecular |
C30H41NO6 |
Peso molecular |
511.6 g/mol |
Nombre IUPAC |
hexadecyl 3-(4-nitrobenzoyl)oxybenzoate |
InChI |
InChI=1S/C30H41NO6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-23-36-29(32)26-17-16-18-28(24-26)37-30(33)25-19-21-27(22-20-25)31(34)35/h16-22,24H,2-15,23H2,1H3 |
Clave InChI |
ZQKSIYGLLKVWRF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


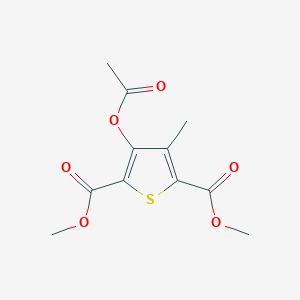
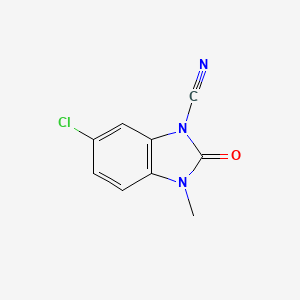
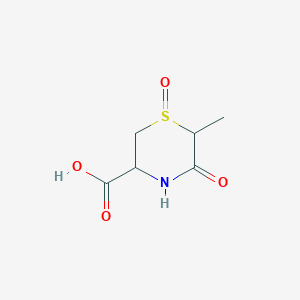
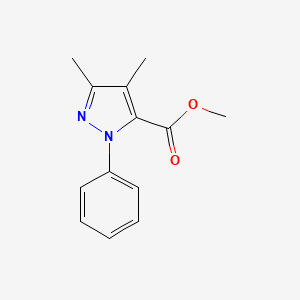
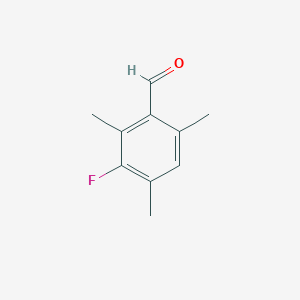
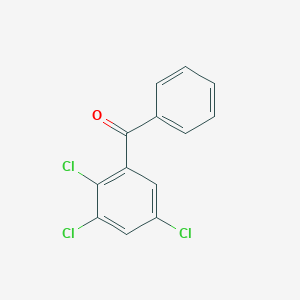

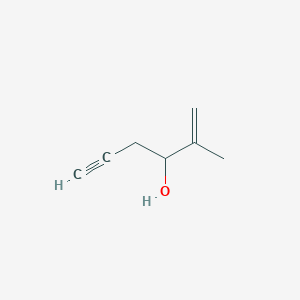

![Benzenesulfonamide, 2,5-dichloro-N-[4-(phenylazo)phenyl]-](/img/structure/B14387801.png)
![5-Methyl-4,5,6,7,8,9-hexahydro-4,8-methano[1,3]thiazolo[4,5-c]azocine](/img/structure/B14387802.png)
